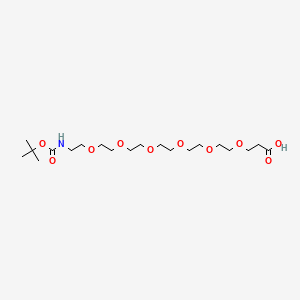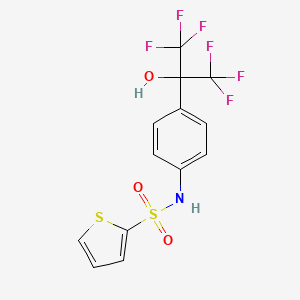![molecular formula C17H18ClNO2S B1682681 2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide CAS No. 178870-32-1](/img/structure/B1682681.png)
2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide
Vue d'ensemble
Description
UC-781 est un inhibiteur non nucléosidique de la transcriptase inverse de type thiocarboxanilide. Il est principalement étudié pour son potentiel en tant que microbicide topique ciblant le virus de l’immunodéficience humaine (VIH). Ce composé a montré une activité significative contre le VIH-1 in vitro, ce qui en fait un candidat prometteur pour la prévention de la transmission du VIH .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : UC-781 est synthétisé par une série de réactions chimiques impliquant des dérivés de thiocarboxanilide. La synthèse implique généralement la réaction d’une aniline substituée avec un composé thiocarbonyle dans des conditions contrôlées pour former la structure de base du thiocarboxanilide. Les conditions réactionnelles comprennent souvent l’utilisation de solvants tels que le diméthylformamide et de catalyseurs comme la triéthylamine pour faciliter la réaction .
Méthodes de production industrielle : La production industrielle de UC-781 implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles afin de garantir un rendement élevé et une pureté du produit final. Le processus peut impliquer plusieurs étapes de purification, telles que la recristallisation et la chromatographie, afin d’obtenir la qualité souhaitée de UC-781 .
Analyse Des Réactions Chimiques
Types de réactions : UC-781 subit diverses réactions chimiques, notamment :
Oxydation : UC-781 peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou d’autres dérivés réduits.
Substitution : UC-781 peut subir des réactions de substitution nucléophile, où la partie thiocarboxanilide est remplacée par d’autres groupes fonctionnels.
Réactifs et conditions communs :
Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des alcoolates sont utilisés en conditions basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués de UC-781 .
4. Applications de la recherche scientifique
UC-781 a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : UC-781 est utilisé comme composé modèle pour étudier la réactivité des thiocarboxanilides et de leurs dérivés.
Biologie : Le composé est étudié pour son potentiel à inhiber la réplication du VIH-1 dans les systèmes de culture cellulaire.
Médecine : UC-781 est étudié comme microbicide topique pour prévenir la transmission du VIH-1 à la fois par voie vaginale et rectale. .
Applications De Recherche Scientifique
UC-781 has a wide range of scientific research applications, including:
Chemistry: UC-781 is used as a model compound to study the reactivity of thiocarboxanilides and their derivatives.
Biology: The compound is investigated for its potential to inhibit HIV-1 replication in cell culture systems.
Medicine: UC-781 is being explored as a topical microbicide to prevent the transmission of HIV-1 both vaginally and rectally. .
Mécanisme D'action
UC-781 exerce ses effets en inhibant l’enzyme transcriptase inverse du VIH-1. Cette enzyme est essentielle à la réplication du virus. En se liant à l’enzyme transcriptase inverse, UC-781 empêche la conversion de l’ARN viral en ADN, inhibant ainsi la réplication du virus. Le composé présente une synergie avec d’autres agents antirétroviraux, tels que la zidovudine, ce qui améliore son activité antivirale .
Comparaison Avec Des Composés Similaires
UC-781 est comparé à d’autres inhibiteurs non nucléosidiques de la transcriptase inverse (INNTI) tels que l’éfavirenz, la névirapine et la délavirdine. Bien que tous ces composés partagent un mécanisme d’action similaire, UC-781 est unique en raison de sa grande puissance et de sa stabilité dans diverses conditions. De plus, UC-781 a montré une synergie efficace avec d’autres microbicides, ce qui en fait un candidat précieux pour les thérapies combinées .
Composés similaires :
- Efavirenz
- Névirapine
- Délavirdine
UC-781 se démarque par sa structure chimique spécifique et son potentiel en tant que microbicide topique, ce qui n’est pas une application courante pour d’autres INNTI .
Propriétés
IUPAC Name |
N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylfuran-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11(2)6-8-21-16-10-13(4-5-15(16)18)19-17(22)14-7-9-20-12(14)3/h4-7,9-10H,8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHIXLCGPOTQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170581 | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
UC-781 is an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown in vitro to be very active specifically against HIV-1. UC-781 exhibits synergy with the NRTI zidovudine in vitro.[12] The combination of UC-781 and another candidate microbicide, cellulose acetate 1,2-benzenedicarboxylate, resulted in effective synergy for inhibition of HIV-1 in vitro and in peripheral blood mononuclear cells | |
| Record name | UC-781 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
178870-32-1 | |
| Record name | UC 781 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178870321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UC-781 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | UC 781 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UC-781 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7K247H29H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














